Inotersen sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

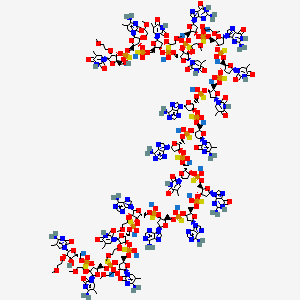

Molecular Formula |

C230H299N69Na19O121P19S19 |

|---|---|

Molecular Weight |

7601 g/mol |

IUPAC Name |

nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-sulfidophosphoryl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C230H318N69O121P19S19.19Na/c1-98-53-280(219(312)262-178(98)231)140-43-110(121(382-140)66-364-425(328,444)406-114-47-144(292-90-254-150-183(236)244-85-249-188(150)292)387-126(114)71-368-423(326,442)404-112-45-142(282-59-104(7)197(303)274-225(282)318)383-122(112)67-363-421(324,440)403-111-44-141(281-58-103(6)196(302)273-224(281)317)385-124(111)69-366-427(330,446)410-119-52-149(297-95-260-156-194(297)268-217(242)271-204(156)310)391-130(119)75-372-431(334,450)419-167-139(401-215(177(167)362-42-32-352-22)299-97-261-157-195(299)269-218(243)272-205(157)311)84-381-438(341,457)418-165-136(398-213(175(165)360-40-30-350-20)291-64-109(12)202(308)279-230(291)323)82-379-437(340,456)417-163-135(397-211(173(163)358-38-28-348-18)289-62-107(10)200(306)277-228(289)321)81-378-435(338,454)414-161-132(394-209(171(161)356-36-26-346-16)286-56-101(4)181(234)265-222(286)315)78-375-433(336,452)412-159-120(65-300)392-207(169(159)354-34-24-344-14)288-61-106(9)199(305)276-227(288)320)402-422(325,441)367-70-125-115(48-145(386-125)293-91-255-151-184(237)245-86-250-189(151)293)407-426(329,445)365-68-123-113(46-143(384-123)283-60-105(8)198(304)275-226(283)319)405-424(327,443)371-74-129-118(51-148(390-129)296-94-259-155-193(296)267-216(241)270-203(155)309)409-429(332,448)370-72-127-116(49-146(388-127)294-92-256-152-185(238)246-87-251-190(152)294)408-428(331,447)369-73-128-117(50-147(389-128)295-93-257-153-186(239)247-88-252-191(153)295)411-430(333,449)374-77-138-166(176(361-41-31-351-21)214(400-138)298-96-258-154-187(240)248-89-253-192(154)298)420-439(342,458)380-83-137-164(174(359-39-29-349-19)212(399-137)290-63-108(11)201(307)278-229(290)322)416-436(339,455)377-80-134-162(172(357-37-27-347-17)210(396-134)287-57-102(5)182(235)266-223(287)316)415-434(337,453)376-79-133-160(170(355-35-25-345-15)208(395-133)285-55-100(3)180(233)264-221(285)314)413-432(335,451)373-76-131-158(301)168(353-33-23-343-13)206(393-131)284-54-99(2)179(232)263-220(284)313;;;;;;;;;;;;;;;;;;;/h53-64,85-97,110-149,158-177,206-215,300-301H,23-52,65-84H2,1-22H3,(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H,329,445)(H,330,446)(H,331,447)(H,332,448)(H,333,449)(H,334,450)(H,335,451)(H,336,452)(H,337,453)(H,338,454)(H,339,455)(H,340,456)(H,341,457)(H,342,458)(H2,231,262,312)(H2,232,263,313)(H2,233,264,314)(H2,234,265,315)(H2,235,266,316)(H2,236,244,249)(H2,237,245,250)(H2,238,246,251)(H2,239,247,252)(H2,240,248,253)(H,273,302,317)(H,274,303,318)(H,275,304,319)(H,276,305,320)(H,277,306,321)(H,278,307,322)(H,279,308,323)(H3,241,267,270,309)(H3,242,268,271,310)(H3,243,269,272,311);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,206+,207+,208+,209+,210+,211+,212+,213+,214+,215+,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?;;;;;;;;;;;;;;;;;;;/m0.................../s1 |

InChI Key |

QHNLHIXTRPKKQN-QKZXOKHWSA-A |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@@H](O[C@@H]4COP(=S)([O-])O[C@@H]5[C@H](O[C@H]([C@@H]5OCCOC)N6C=NC7=C6N=C(NC7=O)N)COP(=S)([O-])O[C@@H]8[C@H](O[C@H]([C@@H]8OCCOC)N9C=C(C(=O)NC9=O)C)COP(=S)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)(O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5C(OC(C5OCCOC)N6C=NC7=C6N=C(NC7=O)N)COP(=S)([O-])OC8C(OC(C8OCCOC)N9C=C(C(=O)NC9=O)C)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)(OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of Inotersen Sodium in Hereditary Transthyretin Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Hereditary Transthyretin Amyloidosis (hATTR)

Hereditary transthyretin amyloidosis (hATTR) is a rare, autosomal dominant, and fatal disease characterized by the misfolding of the transthyretin (TTR) protein.[1] Mutations in the TTR gene lead to the production of unstable TTR proteins that dissociate, aggregate, and deposit as amyloid fibrils in various tissues, including the peripheral nerves, heart, and gastrointestinal tract.[2][3] This progressive accumulation of amyloid deposits results in debilitating polyneuropathy, cardiomyopathy, and a significant decline in quality of life.[1][4] The core of hATTR pathophysiology is the continuous production of both mutant and wild-type TTR protein, primarily by the liver, which contributes to amyloid fibril formation.[2][3] Inotersen (marketed as Tegsedi®) represents a targeted therapeutic strategy designed to interrupt this pathogenic process at its source.[3]

Core Mechanism of Action: Antisense Oligonucleotide-Mediated mRNA Degradation

Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO).[1] Its mechanism of action is to specifically target and reduce the production of the TTR protein.[3] This is achieved through a precise, RNA-targeted approach that leverages a naturally occurring cellular enzyme, Ribonuclease H1 (RNase H1).[2][3]

The process unfolds in several distinct steps:

-

Hybridization: Inotersen is designed to be complementary to a specific sequence within the 3' untranslated region of the human TTR messenger RNA (mRNA).[1] This sequence is conserved across both mutant and wild-type TTR gene variants, allowing inotersen to target all forms of TTR mRNA.[5] Upon administration, inotersen enters hepatocytes and binds with high specificity to the target TTR mRNA, forming an RNA-DNA heteroduplex.[2][6]

-

RNase H1 Recruitment: The formation of this RNA-DNA hybrid duplex creates a substrate that is recognized by the endogenous enzyme RNase H1.[2][6][7]

-

mRNA Cleavage and Degradation: RNase H1 selectively cleaves the RNA strand of the heteroduplex, effectively destroying the TTR mRNA transcript.[2][6][8]

-

Inhibition of Protein Synthesis: The degradation of the TTR mRNA prevents it from being translated into TTR protein by the cellular ribosome machinery.[5][8]

-

Reduction of Amyloid Burden: By substantially reducing the synthesis of both mutant and wild-type TTR protein, inotersen decreases the pool of available protein for misfolding and amyloid fibril formation, thereby slowing the progression of the disease.[2][4]

Pharmacodynamic Effects and Clinical Efficacy

The clinical efficacy of inotersen was rigorously evaluated in the Phase 3 NEURO-TTR trial, a randomized, double-blind, placebo-controlled study in patients with hATTR polyneuropathy. The trial met both of its co-primary endpoints, demonstrating a significant reduction in the progression of neurologic impairment and an improvement in patient-reported quality of life.

Quantitative Outcomes from the NEURO-TTR Study

The key quantitative results from the NEURO-TTR study at 15 months are summarized below.

| Endpoint | Inotersen Group | Placebo Group | Treatment Benefit | p-value |

| Change in mNIS+7 | Improvement/Stabilization | Worsening | 19.73-point difference | p < 0.00000004 |

| Change in Norfolk QoL-DN | Improvement/Stabilization | Worsening | 11.68-point difference | p = 0.0006 |

| Reduction in Serum TTR | Median ~79% reduction | No significant change | --- | --- |

Data sourced from the NEURO-TTR clinical trial results.

Key Experimental Methodologies

The assessment of inotersen's efficacy relies on validated and standardized protocols for measuring TTR protein levels and clinical neuropathy endpoints.

Quantification of Serum Transthyretin

-

Methodology: Serum TTR concentrations are typically measured using a laboratory-based immunoturbidimetric assay.[9] Mass spectrometry (MS), particularly matrix-assisted laser desorption-ionization time-of-flight (MALDI-TOF) MS, can also be employed for rapid and specific detection of both wild-type and variant TTR proteins in serum.[10]

-

Protocol Overview (Immunoturbidimetric Assay):

-

Sample Collection: A serum sample is obtained from the patient.

-

Assay Principle: The assay uses antibodies specific to human TTR (often referred to as prealbumin). When the patient's serum is mixed with the antibody reagent, the TTR in the serum binds to the antibodies, forming immune complexes.

-

Turbidity Measurement: The formation of these complexes causes the solution to become turbid (cloudy). The degree of turbidity is proportional to the concentration of TTR in the sample.

-

Quantification: A turbidimeter or a clinical chemistry analyzer measures the turbidity and compares it to a standard curve generated from samples with known TTR concentrations to determine the TTR level in the patient's serum.[9]

-

Assessment of Neuropathic Impairment (mNIS+7)

-

Methodology: The modified Neuropathy Impairment Score +7 (mNIS+7) is a composite, quantitative measure of neurologic impairment specifically designed and validated for hATTR polyneuropathy trials.[11][12] It assesses muscle weakness, sensory loss, reflexes, and autonomic function through a combination of physical examination and neurophysiological tests.[11][13]

-

Protocol Components:

-

Neuropathy Impairment Score (NIS): A clinician-assessed score based on a physical examination of cranial nerves, muscle strength (weakness), muscle stretch reflexes, and sensation.[13][14]

-

"+7" Neurophysiological Tests: A battery of seven quantitative, standardized tests providing objective measures of nerve function.[11] This includes:

-

Nerve Conduction Studies: Assessing attributes like amplitude and velocity in motor (e.g., ulnar, fibular, tibial) and sensory (e.g., sural) nerves.[14]

-

Quantitative Sensory Testing (QST): Measures thresholds for detecting touch-pressure and heat-pain, providing insight into small fiber nerve function.[11][14]

-

Autonomic Function Testing: Typically involves measuring the heart rate response to deep breathing (HRDB) to assess cardiovagal function.[11]

-

-

Scoring: The total mNIS+7 score ranges from -22.32 to 346.32, with higher scores indicating more severe neuropathic impairment.[13]

-

Assessment of Quality of Life (Norfolk QoL-DN)

-

Methodology: The Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) questionnaire is a patient-reported outcome measure used to assess the impact of neuropathy on a patient's daily life and overall quality of life.[15]

-

Protocol Overview:

-

Administration: It is a self-administered questionnaire.[15]

-

Content: The questionnaire consists of items divided into several domains that cover large fiber neuropathy, small fiber neuropathy, autonomic symptoms, activities of daily living, and general symptoms.[15][16][17]

-

Scoring: A total score is calculated, with higher scores indicating a worse quality of life. The validation of this tool has shown it can effectively differentiate between various stages of neuropathy.[16][18]

-

Conclusion

Inotersen sodium employs a highly specific and potent mechanism of action, functioning as an antisense oligonucleotide that halts the production of TTR protein at the mRNA level. By recruiting the endogenous enzyme RNase H1 to degrade TTR mRNA, it effectively reduces the synthesis of both mutant and wild-type TTR. This targeted "gene silencing" approach directly addresses the root cause of hATTR. As demonstrated in pivotal clinical trials, this mechanism translates into significant clinical benefits, slowing the progression of neurologic disability and improving the quality of life for patients with this devastating disease.

References

- 1. Inotersen for the Treatment of Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Targeting RNA: A Transformative Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomolther.org [biomolther.org]

- 8. researchgate.net [researchgate.net]

- 9. Utility of Serum Transthyretin as a Prognostic Indicator and Predictor of Outcome in Cardiac Amyloid Disease Associated With Wild-Type Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New simple and quick method to analyze serum variant transthyretins: direct MALDI method for the screening of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mNIS+7 and lower limb function in inotersen treatment of hereditary transthyretin‐mediated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of measures of polyneuropathy impairment in hATTR amyloidosis: From NIS to mNIS + 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Assessing mNIS+7Ionis and International Neurologists’ Proficiency in a FAP Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quality of Life and Objective Measures of Diabetic Neuropathy in a Prospective Placebo-Controlled Trial of Ruboxistaurin and Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The development and validation of the Norfolk QOL-DN, a new measure of patients' perception of the effects of diabetes and diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Norfolk Quality of Life-Diabetic Neuropathy (QOL-DN ) | hATTR Evaluation Tools [hattrevaluationtools.eu]

A Technical Guide to the Design and Synthesis of Inotersen for Hereditary Transthyretin Amyloidosis

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the design, synthesis, mechanism of action, and key experimental data for Inotersen (marketed as Tegsedi). Inotersen is an antisense oligonucleotide (ASO) therapeutic developed for the treatment of polyneuropathy associated with hereditary transthyretin-mediated amyloidosis (hATTR).

Introduction to Hereditary Transthyretin Amyloidosis (hATTR)

Hereditary transthyretin amyloidosis is a rare, progressive, and life-threatening genetic disorder.[1] It is caused by mutations in the transthyretin (TTR) gene, which leads to the production of unstable TTR proteins.[2][3] These misfolded proteins aggregate into amyloid fibrils that deposit in various tissues and organs, including the peripheral nerves, heart, and kidneys, causing debilitating symptoms and organ dysfunction.[3][4] The disease is inherited in an autosomal dominant pattern, meaning a single copy of the mutated gene is sufficient to cause the disorder.[5][6] Inotersen is a therapeutic agent designed to inhibit the hepatic production of both mutant and wild-type TTR, thereby reducing the formation of amyloid deposits and slowing disease progression.[7][8]

Inotersen: Core Design and Rationale

Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[7][9] Its design is optimized for stability, target affinity, and a specific intracellular mechanism of action.

The "Gapmer" Architecture

Inotersen employs a "gapmer" design, which consists of a central block of deoxynucleotides (the "gap") flanked by blocks of modified ribonucleotides (the "wings").[7][10] This chimeric structure is crucial to its function:

-

The DNA "Gap": The central region, typically 10 nucleotides long, is composed of standard DNA. When this segment binds to the target RNA, it forms a DNA/RNA heteroduplex, which is a substrate for the endogenous enzyme RNase H1.[7][11]

-

The Modified "Wings": The 5' and 3' ends of the oligonucleotide, each five nucleotides long, are chemically modified. These wings protect the internal DNA gap from degradation by nucleases and increase the binding affinity of the ASO to its target mRNA.[7][10]

Key Chemical Modifications

The stability and efficacy of Inotersen are significantly enhanced by specific chemical modifications to its structure.

-

2'-O-Methoxyethyl (2'-MOE) RNA: The ribose sugars in the "wings" are modified at the 2' position with a methoxyethyl group.[7] This modification increases nuclease resistance, enhances binding affinity for complementary RNA, and reduces toxicity.[11][12]

-

Phosphorothioate (B77711) (PS) Backbone: Throughout the entire oligonucleotide, one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced with a sulfur atom. This phosphorothioate linkage dramatically increases resistance to nuclease degradation, extending the drug's half-life in vivo.[11][13]

-

Sequence and Targeting: Inotersen's sequence is 5'-TCTTG GTTACATGAA ATCCC-3' , with all cytosine residues being 5-methylcytidine.[14] It is designed to be perfectly complementary to a sequence in the 3' untranslated region (3'-UTR) of the human TTR messenger RNA (mRNA).[9][15] This target site is highly conserved and lacks known mutations, allowing Inotersen to degrade both wild-type and mutant TTR mRNA transcripts effectively.[4][15]

Mechanism of Action: RNase H1-Mediated Degradation

Inotersen reduces TTR protein production through a precise, RNA-targeted mechanism involving the enzyme RNase H1.[4][7]

-

Cellular Uptake and Nuclear Targeting: Following subcutaneous administration, Inotersen is distributed to the liver and enters hepatocytes.[16] It then localizes to the nucleus, where TTR mRNA is transcribed.[9][15]

-

Hybridization to TTR mRNA: Inotersen binds with high specificity to its complementary sequence on the TTR mRNA via standard Watson-Crick base pairing.[7][15]

-

RNase H1 Recruitment and Cleavage: The DNA/RNA hybrid formed by the central "gap" of Inotersen and the TTR mRNA is recognized and bound by the nuclear enzyme RNase H1.[7][15] RNase H1 then selectively cleaves the mRNA strand of the heteroduplex.[8][10]

-

Inhibition of Protein Synthesis: The cleavage of the TTR mRNA transcript leads to its rapid degradation by cellular machinery, preventing it from being translated into TTR protein by ribosomes in the cytoplasm.[4][16] This process effectively silences the TTR gene post-transcriptionally, reducing the production of both forms of the TTR protein and thus limiting the progression of amyloid deposition.[4][8]

References

- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. arci.org [arci.org]

- 3. The Crucial Role of Genetic Testing in Amyloidosis [astrazeneca-us.com]

- 4. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]

- 5. Transthyretin amyloidosis: MedlinePlus Genetics [medlineplus.gov]

- 6. Hereditary Amyloidosis - Australian Amyloidosis Network [aan.org.au]

- 7. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Inotersen for the Treatment of Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microsynth.com [microsynth.com]

- 11. 2'-MOE-A Oligo Modifications from Gene Link [genelink.com]

- 12. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 13. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inotersen - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Inotersen - PubChem [pubchem.ncbi.nlm.nih.gov]

Inotersen sodium molecular formula and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inotersen sodium, marketed under the brand name Tegsedi®, is an antisense oligonucleotide (ASO) therapeutic designed to treat polyneuropathy caused by hereditary transthyretin-mediated amyloidosis (hATTR). This technical guide provides an in-depth overview of the molecular formula, chemical properties, and mechanism of action of this compound. It also outlines key experimental methodologies relevant to its characterization.

Core Molecular and Chemical Properties

Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified, phosphorothioate-linked antisense oligonucleotide. The sodium salt form enhances its stability and formulation.

Quantitative Physicochemical Data

Precise experimental values for properties such as melting point and pKa for this compound are not widely available in public literature, likely due to their proprietary nature. However, the fundamental molecular and formulation details are well-documented.

| Property | Value | Source |

| Molecular Formula | C230H299N69O121P19S19Na19 | [1] |

| Molecular Weight | ~7600.8 g/mol | [1] |

| Appearance | White to pale-yellow solid | [2] |

| Solubility | Freely soluble in water and phosphate (B84403) buffer (pH 7.5-8.5). Soluble in PBS at 100 mg/mL. | [2][3] |

| Formulation | Supplied as a sterile, preservative-free, aqueous solution for subcutaneous injection. | [1] |

Mechanism of Action: Targeting Transthyretin (TTR) mRNA

Inotersen is designed to specifically target and degrade the messenger RNA (mRNA) that encodes for both wild-type and mutant transthyretin (TTR) protein.[4][5] The accumulation of misfolded TTR protein is the underlying cause of hATTR.

The mechanism involves the following key steps:

-

Cellular Uptake: Following subcutaneous administration, inotersen distributes to various tissues, with the highest concentrations observed in the liver and kidneys, the primary sites of TTR production.[6]

-

Hybridization: Within the cell, inotersen binds with high specificity to a conserved sequence in the 3' untranslated region of the TTR mRNA. This binding follows Watson-Crick base pairing rules.[1]

-

RNase H1 Recruitment: The DNA-RNA heteroduplex formed by the binding of inotersen to the TTR mRNA is a substrate for Ribonuclease H1 (RNase H1), an endogenous enzyme.

-

mRNA Degradation: RNase H1 cleaves the mRNA strand of the heteroduplex, leading to its degradation.[5]

-

Inhibition of TTR Protein Synthesis: The degradation of TTR mRNA prevents it from being translated into TTR protein by the ribosome. This results in a significant reduction of both mutant and wild-type TTR protein levels in circulation.[4][6]

By reducing the overall amount of TTR protein, inotersen slows the deposition of amyloid fibrils, thereby mitigating the progression of polyneuropathy in patients with hATTR.

Experimental Protocols

Detailed proprietary protocols for the synthesis and manufacturing of this compound are not publicly available. However, this section outlines the general methodologies for the characterization and in vitro activity assessment of antisense oligonucleotides like inotersen, based on regulatory guidance and scientific literature.

Physicochemical Characterization

To ensure the identity, purity, and structural integrity of inotersen, a suite of analytical techniques is employed. The U.S. Food and Drug Administration (FDA) recommends several methods for establishing the sameness of a generic ASO active pharmaceutical ingredient (API) to the reference product.

Recommended Characterization Methods:

-

Circular Dichroism (CD) Spectroscopy: To assess the secondary structure and conformational properties of the oligonucleotide.

-

Differential Scanning Calorimetry (DSC): To determine thermal stability and identify any higher-order structural transitions.

-

Size Exclusion Chromatography (SEC): To determine the size and purity of the oligonucleotide and to detect the presence of aggregates.

-

Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): To provide information on the size, shape, and aggregation state of the molecule in solution.

In Vitro Activity Assessment

The biological activity of inotersen is primarily determined by its ability to reduce the expression of TTR.

1. Cell Culture:

-

Hepatocyte-derived cell lines (e.g., HepG2) that endogenously express TTR are commonly used.

2. Oligonucleotide Treatment:

-

Cells are treated with varying concentrations of this compound to determine a dose-response relationship.

-

Essential Controls:

-

Untreated Control: To establish baseline TTR expression.

-

Mismatch Control ASO: An oligonucleotide with a similar chemical composition to inotersen but with several base mismatches to the TTR mRNA target sequence. This control helps to demonstrate the sequence specificity of inotersen's effect.

-

Scrambled Control ASO: An oligonucleotide with the same base composition as inotersen but in a randomized sequence that does not target any known mRNA. This control accounts for potential non-specific effects of ASO treatment.

-

3. Assessment of Target Knockdown:

-

Quantitative PCR (qPCR): Following treatment, total RNA is extracted from the cells. qPCR is then performed using primers specific for TTR mRNA to quantify the level of target mRNA reduction compared to controls.

-

Western Blot Analysis: Cell lysates are collected, and Western blotting is performed using an antibody specific for the TTR protein. This analysis confirms that the reduction in mRNA levels translates to a decrease in TTR protein expression.

Conclusion

This compound is a precisely engineered antisense oligonucleotide that effectively reduces the production of transthyretin protein, offering a targeted therapeutic approach for hereditary transthyretin-mediated amyloidosis. Its chemical modifications enhance its stability and binding affinity, leading to a potent and durable clinical effect. The methodologies outlined in this guide provide a framework for the robust characterization and in vitro evaluation of inotersen and similar ASO-based therapeutics.

References

- 1. New Oligonucleotide 2'-O-Alkyl N3'→P5' (Thio)-Phosphoramidates as Potent Antisense Agents: Physicochemical Properties and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inotersen - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Gene Silencer: An In-depth Technical Guide to the Discovery and Development of Inotersen

Introduction

Inotersen, marketed under the brand name Tegsedi®, represents a significant milestone in the treatment of hereditary transthyretin-mediated amyloidosis (hATTR), a rare, progressive, and fatal genetic disease.[1][2] This debilitating condition arises from mutations in the transthyretin (TTR) gene, leading to the production of unstable TTR protein that misfolds and aggregates as amyloid fibrils.[2][3] These deposits accumulate in various tissues, including peripheral nerves, the heart, and kidneys, causing severe organ damage and a decline in quality of life.[1][3] Inotersen is an antisense oligonucleotide (ASO) designed to inhibit the hepatic production of the TTR protein, thereby targeting the root cause of the disease.[4][5] Developed by Ionis Pharmaceuticals and its affiliate Akcea Therapeutics, Inotersen's journey from a novel chemical entity to an approved therapeutic provides a compelling case study in modern drug development.[4] This guide provides a detailed technical overview of its discovery, mechanism of action, preclinical and clinical development, and regulatory approvals for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The development of Inotersen, also known as IONIS-TTRRx or ISIS 420915, was born out of the advancement of antisense technology.[4][6] The core concept was to design a molecule that could specifically intercept the genetic instructions for producing the TTR protein before it could be made.

Lead Candidate Selection

The discovery process involved the screening of approximately 400 second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotides.[6] These candidates were evaluated for their ability to suppress TTR production in a variety of preclinical models.

Experimental Protocol: ASO Screening

-

In Vitro Screening : The initial screening was conducted using cultured cells, including human hepatoma HepG2 cells, as well as mouse and monkey primary hepatocytes.[6] The primary endpoint was the dose-dependent reduction of TTR mRNA levels.

-

In Vivo Screening : Promising candidates were then tested in a transgenic mouse model engineered to express the human TTR Ile84Ser mutation, a variant associated with hATTR.[6] ASOs were administered, and their effect on hepatic TTR mRNA and serum TTR protein levels was quantified.

-

Lead Optimization : From the initial 400 ASOs, 36 were selected for further evaluation.[6] These were assessed for potency, with eight demonstrating significant suppression of serum TTR levels in non-human primates.[6] Inotersen (ISIS 420915) was ultimately selected as the lead candidate due to its optimal profile of activity and safety.[6] It was shown to reduce human TTR mRNA and protein levels by up to 80% in the transgenic mouse model.[6]

Preclinical Efficacy and Safety

Preclinical studies in both transgenic mice and cynomolgus monkeys established the efficacy of Inotersen. Subcutaneously administered Inotersen led to robust, dose-dependent reductions in liver TTR mRNA levels, which correlated with significant decreases in circulating plasma TTR protein.[2][4] In monkeys, this resulted in an approximate 90% reduction in hepatic TTR mRNA and an 80% reduction in plasma TTR protein levels.[2] These promising results paved the way for human clinical trials.[2]

Mechanism of Action

Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[2][4][6] It is a 20-nucleotide "gapmer" with a phosphorothioate (B77711) backbone, which consists of a central ten-nucleotide DNA segment flanked by five 2'-MOE-modified nucleotides on each end.[2][4][7] This chemical structure is crucial to its function and stability.

The mechanism proceeds as follows:

-

Cellular Uptake : Following subcutaneous injection, Inotersen is distributed to the liver.[4][8]

-

Target Binding : Inside hepatocytes, Inotersen specifically binds to the 3'-untranslated region of the TTR messenger RNA (mRNA) via Watson-Crick base pairing.[5][6][8] This binding site is conserved across both wild-type and known mutant forms of TTR mRNA.[2][5][6]

-

RNase H1-Mediated Degradation : The resulting RNA-DNA hybrid duplex is a substrate for Ribonuclease H1 (RNase H1), an endogenous enzyme.[3][4] RNase H1 selectively cleaves the mRNA strand of the hybrid, leading to its degradation.[4][6]

-

Inhibition of Protein Synthesis : The degradation of TTR mRNA prevents it from being translated into the TTR protein by ribosomes.[5][8]

-

Reduction of Amyloid Deposits : By reducing the synthesis of both mutant and wild-type TTR protein, Inotersen decreases the total circulating TTR levels, which in turn reduces the formation of amyloid fibril deposits in tissues.[3][9]

// Annotations X_Translation [label="Translation Blocked", shape=plaintext, fontcolor="#EA4335", fontsize=12]; Hybrid -> X_Translation [style=invis]; X_Translation -> Ribosome [style=dashed, color="#EA4335", arrowhead=tee, label="X"]; } } Caption: Inotersen's RNase H-mediated Mechanism of Action.

Clinical Development

The clinical development program for Inotersen was designed to evaluate its pharmacokinetics, pharmacodynamics, safety, and efficacy in both healthy volunteers and patients with hATTR.

Phase 1 Studies

A Phase 1, double-blind, placebo-controlled, dose-escalation study was conducted in healthy volunteers.[10] The study demonstrated that subcutaneous administration of Inotersen resulted in dose- and exposure-dependent reductions in plasma TTR levels with an acceptable safety and tolerability profile.[10]

Phase 3 Pivotal Trial (NEURO-TTR)

The cornerstone of Inotersen's clinical development was the NEURO-TTR study (NCT01737398), a Phase 3, randomized, double-blind, placebo-controlled, international trial.[11][12][13]

Experimental Protocol: NEURO-TTR Study

-

Objective : To evaluate the efficacy and safety of Inotersen in patients with hATTR with polyneuropathy (hATTR-PN).[14][15]

-

Patient Population : The study enrolled 172 adult patients with stage 1 (ambulatory) or stage 2 (ambulatory with assistance) hATTR-PN.[6][13]

-

Design : Patients were randomized in a 2:1 ratio to receive either 300 mg of Inotersen or a placebo.[6][13][16]

-

Administration : The drug was administered via subcutaneous injection once weekly for 15 months (65 weeks).[11][16][17]

-

Primary Endpoints : The two co-primary endpoints were the change from baseline in:

-

Modified Neuropathy Impairment Score +7 (mNIS+7) : A composite measure of neurologic impairment across tests of muscle weakness, sensation, nerve conduction, and autonomic function. Scores range from -22.3 to 346.3, with higher scores indicating worse neuropathy.[11][13]

-

Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire : A patient-reported outcome measuring quality of life. Scores range from -4 to 136, with higher scores indicating poorer quality of life.[11][13]

-

-

Statistical Analysis : The primary analysis was the difference in the least-squares mean change from baseline to week 66 between the Inotersen and placebo groups.[13]

Clinical Efficacy and Pharmacodynamics

The NEURO-TTR study successfully met both of its primary endpoints, demonstrating statistically significant and clinically meaningful benefits for patients treated with Inotersen compared to placebo.[11][18] Patients receiving Inotersen experienced a substantial reduction in the progression of neurologic disease and an improvement in their quality of life.[13][19] These clinical benefits were observed as early as eight months and were sustained through the 15-month study period.[12]

The clinical benefits were directly associated with robust, dose-dependent reductions in circulating TTR protein. The median nadir reduction in serum TTR levels was 79%.[6][12] Nearly 90% of patients achieved a greater than 50% reduction in TTR, and almost 50% of patients achieved a reduction of over 75% by the end of the study.[12]

| Endpoint | Inotersen Group (n=112) | Placebo Group (n=60) | LS Mean Difference (95% CI) | p-value |

| Change in mNIS+7 from Baseline | +5.8 | +25.5 | -19.7 (-26.4 to -13.0) | <0.001 |

| Change in Norfolk QoL-DN from Baseline | -0.99 | +12.67 | -11.7 (-18.3 to -5.1) | <0.001 |

| Median TTR Reduction at Week 65 | 79% | N/A | N/A | N/A |

| Data from the NEURO-TTR Phase 3 Study.[6][12][13] LS Mean = Least-Squares Mean. A negative difference favors Inotersen. |

Safety and Tolerability

The most frequent adverse events observed with Inotersen treatment were nausea, fatigue, diarrhea, and headache.[5] However, the clinical development program also identified serious safety risks, specifically glomerulonephritis and thrombocytopenia (a significant decrease in platelet count).[1][13] In the NEURO-TTR study, there were three serious adverse events of each condition.[13] One case of grade 4 thrombocytopenia led to a fatal intracranial hemorrhage.[13] Following these events, an enhanced monitoring protocol for renal function and platelet counts was implemented, which has been effective in mitigating these risks.[13] Due to these potential toxicities, Inotersen is available in the USA only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program.[1]

Regulatory Milestones

The robust data from the NEURO-TTR study formed the basis for regulatory submissions worldwide.

-

November 2017 : A Marketing Authorization Application (MAA) was submitted to the European Medicines Agency (EMA), which was reviewed under an Accelerated Assessment program.[20] A New Drug Application (NDA) was submitted to the U.S. Food and Drug Administration (FDA).[21] The FDA granted Inotersen Orphan Drug Designation, Fast Track Status, and Priority Review.[20][21][22]

-

July 2018 : The European Commission granted marketing authorization for Inotersen for the treatment of stage 1 or 2 polyneuropathy in adult patients with hATTR.[4][23]

-

October 2018 : The U.S. FDA approved Inotersen for the treatment of the polyneuropathy of hereditary transthyretin-mediated amyloidosis in adults.[4][9][18][24]

// Nodes P1 [label="Phase 1\n(Healthy Volunteers)\nDose-dependent TTR reduction"]; P3 [label="Phase 3: NEURO-TTR\n(NCT01737398)\n172 hATTR-PN Patients"]; OLE [label="Open-Label Extension\n(NCT02175004)\nLong-term Safety & Efficacy"]; NDA_Sub [label="Nov 2017\nNDA Submitted to FDA\nMAA Submitted to EMA"]; EMA_App [label="July 2018\nApproved by EMA"]; FDA_App [label="Oct 2018\nApproved by FDA"];

// Edges P1 -> P3 [label="Demonstrates Safety & PD Effect", color="#34A853"]; P3 -> OLE [label="Patients Rolled Over", style=dashed]; P3 -> NDA_Sub [label="Positive Results", color="#34A853"]; NDA_Sub -> EMA_App [label="Accelerated Assessment", color="#4285F4"]; NDA_Sub -> FDA_App [label="Priority Review", color="#4285F4"];

// Grouping for timeline {rank=same; P1;} {rank=same; P3;} {rank=same; OLE; NDA_Sub;} {rank=same; EMA_App; FDA_App;} } } Caption: Inotersen Clinical Development and Regulatory Timeline.

Conclusion

The discovery and development of Inotersen is a testament to the power of targeted genetic medicine. By leveraging antisense oligonucleotide technology, researchers were able to design a drug that directly inhibits the synthesis of the disease-causing TTR protein. The well-designed preclinical program and the pivotal NEURO-TTR clinical trial provided clear evidence of its efficacy in slowing neuropathy progression and improving the quality of life for patients with hATTR. While significant safety concerns require careful patient monitoring, Inotersen offers a valuable therapeutic option that has fundamentally changed the treatment landscape for this devastating disease. Its development story provides a clear roadmap and valuable lessons for the future of ASO-based therapeutics.

References

- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]

- 4. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inotersen (Tegsedi) | Oligowiki [oligowizard.com]

- 8. researchgate.net [researchgate.net]

- 9. FDA approves new treatment for hereditary transthyretin-mediated amyloidosis | MDedge [mdedge.com]

- 10. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ionis Pharmaceuticals Announces Phase 3 NEURO-TTR Study of Inotersen (IONIS-TTR Rx) Meets Both Primary Endpoints [prnewswire.com]

- 12. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 13. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. FDA OKs Inotersen for Hereditary ATTR With Polyneuropathy [medscape.com]

- 17. Inotersen - Wikipedia [en.wikipedia.org]

- 18. arci.org [arci.org]

- 19. Ionis Presents New Data from NEURO-TTR Study at European ATTR Amyloidosis Meeting | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 20. Ionis Announces Submission of Marketing Authorization Application for Inotersen to the European Medicines Agency | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 21. Ionis Announces Submission of New Drug Application (NDA) for Inotersen to the U.S. FDA | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. Inotersen: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. drugs.com [drugs.com]

Inotersen's Precision Targeting of Transthyretin mRNA: A Technical Guide

For Immediate Release

CARLSBAD, CA – December 15, 2025 – This technical guide provides an in-depth analysis of the binding site and mechanism of action of Inotersen, a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO), on transthyretin (TTR) messenger RNA (mRNA). Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, quantitative efficacy, and the experimental basis for Inotersen's therapeutic effect in hereditary transthyretin-mediated amyloidosis (hATTR).

Executive Summary

Inotersen represents a significant advancement in the treatment of hATTR, a progressive and fatal disease. It operates through a highly specific gene silencing mechanism, targeting the mRNA of the TTR protein to prevent its synthesis. This guide elucidates the precise binding location of Inotersen on the TTR mRNA, the subsequent molecular events leading to mRNA degradation, and the quantitative outcomes of this intervention. Detailed experimental workflows and signaling pathways are presented to provide a comprehensive understanding of Inotersen's pharmacology.

Inotersen's Binding Site on TTR mRNA

Inotersen is designed to bind with high specificity to a designated sequence within the 3' untranslated region (3' UTR) of the human TTR mRNA.[1][2][3][4][5][6] This strategic targeting is crucial as the 3' UTR is a region devoid of known disease-causing mutations, enabling Inotersen to effectively reduce the production of both wild-type and mutant TTR protein.[1][2][3]

The specific target sequence for Inotersen on the human TTR pre-messenger RNA (NM_000371.3) spans base pairs 618 to 637 and is as follows:

5'-TCTTGGTTACATGAAATCCC-3' [7]

Inotersen itself is a 20-nucleotide antisense oligonucleotide with the complementary sequence, engineered with chemical modifications to enhance its stability and binding affinity.[7]

Mechanism of Action: RNase H1-Mediated Degradation

Inotersen's mechanism of action is predicated on the recruitment of the endogenous enzyme Ribonuclease H1 (RNase H1).[3][8][9] Inotersen is a "gapmer," a chimeric antisense oligonucleotide featuring a central "gap" of ten 2'-deoxynucleotides, flanked on both the 5' and 3' ends by five 2'-O-methoxyethyl (2'-MOE) modified ribonucleotides.[1][7]

The binding of Inotersen to the target TTR mRNA sequence occurs via Watson-Crick hybridization, forming a DNA-RNA heteroduplex.[2][10] This hybrid duplex is a substrate for RNase H1, which selectively cleaves the RNA strand of the complex.[1][11] This targeted degradation of the TTR mRNA effectively prevents its translation into the TTR protein, thereby reducing the circulating levels of both the pathogenic mutant and wild-type TTR.[8][10][12]

References

- 1. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paper of the month: Improving neuropathy in hereditary transthyretin amyloidosis by targeting mRNA transcription - eanNews [eanpages.org]

- 5. Introduction - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ligand conjugated antisense oligonucleotide for the treatment of transthyretin amyloidosis: preclinical and phase 1 data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]

- 12. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Ribonuclease H in Inotersen-Mediated mRNA Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inotersen, an antisense oligonucleotide (ASO), represents a significant therapeutic advancement for hereditary transthyretin amyloidosis (hATTR). Its mechanism of action hinges on the specific degradation of transthyretin (TTR) messenger RNA (mRNA), thereby reducing the production of both wild-type and mutant TTR protein. This guide provides an in-depth technical overview of the pivotal role of Ribonuclease H (RNase H) in the therapeutic effect of Inotersen. It details the molecular interactions, presents quantitative data from key clinical trials, and offers comprehensive experimental protocols for studying this process.

Introduction: The Molecular Basis of Inotersen Therapy

Hereditary transthyretin amyloidosis is a progressive and life-threatening disease caused by mutations in the TTR gene, leading to the production of unstable TTR protein that misfolds and aggregates as amyloid deposits in various tissues.[1] Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide designed to inhibit the hepatic production of TTR.[2] It operates through an RNA-targeted mechanism, specifically leveraging the endogenous enzyme RNase H to achieve its therapeutic effect.[1]

Inotersen is a "gapmer" ASO, a chimeric construction featuring a central "gap" of deoxynucleotides flanked by "wings" of modified ribonucleotides.[3] This design is crucial for its function: the modified wings provide increased stability and binding affinity to the target mRNA, while the DNA-like gap is essential for recruiting RNase H1.[3]

The Signaling Pathway: Inotersen-Mediated RNase H1 Recruitment and mRNA Cleavage

The therapeutic action of Inotersen follows a precise molecular pathway, culminating in the degradation of TTR mRNA. This process can be initiated in both the nucleus, targeting pre-mRNA, and the cytoplasm, targeting mature mRNA.[4]

-

Hybridization: Inotersen, administered subcutaneously, is taken up by hepatocytes. Within the cell, it binds with high specificity to a complementary sequence in the 3' untranslated region of the TTR mRNA through Watson-Crick base pairing. This binding forms a DNA-RNA heteroduplex.

-

RNase H1 Recruitment: The DNA-RNA hybrid structure is recognized and bound by the ubiquitously expressed cellular enzyme, RNase H1.[5] Mammalian cells contain two forms of RNase H, but it is specifically RNase H1 that is responsible for the pharmacological activity of gapmer ASOs like Inotersen.[5][6]

-

mRNA Cleavage: Upon binding, RNase H1 catalyzes the cleavage of the phosphodiester backbone of the RNA strand within the heteroduplex.[7] This action leaves the Inotersen ASO intact, allowing it to hybridize to another TTR mRNA molecule, thus acting catalytically.

-

mRNA Degradation: The cleavage of the TTR mRNA by RNase H1 generates RNA fragments that are subsequently degraded by cellular exonucleases, effectively preventing the translation of the TTR protein.

Quantitative Data on Inotersen Efficacy

The efficacy of Inotersen in reducing TTR mRNA and protein levels has been demonstrated in both preclinical and clinical studies. The pivotal NEURO-TTR clinical trial provided robust quantitative data on its therapeutic effects.

Table 1: Preclinical Efficacy of Inotersen

| Animal Model | Administration | Dose | TTR mRNA Reduction (Liver) | Serum TTR Protein Reduction | Reference |

| Transgenic Mice | Subcutaneous | High Dose | >90% | >90% | [3] |

| Cynomolgus Monkeys | Subcutaneous | - | ~90% | ~80% | [3] |

Table 2: Clinical Efficacy of Inotersen in the NEURO-TTR Trial

| Parameter | Inotersen Group | Placebo Group | Difference (Inotersen - Placebo) | p-value | Reference |

| Primary Endpoints (Change from Baseline to Week 66) | |||||

| mNIS+7 Score | +5.8 | +25.5 | -19.7 (95% CI: -26.4 to -13.0) | <0.001 | [4] |

| Norfolk QOL-DN Score | +1.0 | +12.7 | -11.7 (95% CI: -18.3 to -5.1) | <0.001 | [4] |

| TTR Protein Reduction | |||||

| Median TTR Reduction (Nadir) | 79% | - | - | - | |

| Mean TTR Reduction (Nadir) | 74% | - | - | - |

mNIS+7: modified Neuropathy Impairment Score +7; Norfolk QOL-DN: Norfolk Quality of Life–Diabetic Neuropathy. A lower score indicates less impairment or better quality of life.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Inotersen.

Quantification of TTR mRNA Degradation by RT-qPCR

This protocol outlines the steps to quantify the reduction in TTR mRNA levels in liver tissue or cultured hepatocytes following Inotersen treatment.

References

- 1. Preclinical evaluation of RNAi as a treatment for transthyretin-mediated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of Inotersen in Animal Models of Amyloidosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Inotersen in animal models of transthyretin amyloidosis (ATTR). Inotersen, a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO), is designed to inhibit the production of transthyretin (TTR), the protein responsible for ATTR. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and development in this field.

Mechanism of Action

Inotersen targets the 3' untranslated region (3'-UTR) of the human TTR messenger RNA (mRNA). This binding event forms a DNA-RNA heteroduplex, which is a substrate for Ribonuclease H1 (RNase H1). RNase H1-mediated degradation of the TTR mRNA prevents its translation into both wild-type and mutant TTR proteins, thereby reducing the circulating levels of the amyloidogenic protein.[1][2] This targeted approach effectively decreases the substrate available for amyloid fibril formation.[1]

Quantitative Data from Preclinical Studies

Preclinical efficacy of Inotersen was primarily evaluated in transgenic mouse models expressing human TTR mutations and in non-human primates (cynomolgus monkeys). These studies consistently demonstrated a dose-dependent reduction in TTR mRNA in the liver and circulating TTR protein in the plasma.

Table 1: TTR Reduction in Transgenic Mouse Models

| Animal Model | Inotersen Dose | Treatment Duration | TTR mRNA Reduction (Liver) | Plasma TTR Protein Reduction | Reference(s) |

| Transgenic Mice (hTTR Ile84Ser) | 10 - 100 mg/kg/week | 4 weeks | >90% (at highest doses) | >90% (at highest doses) | [2] |

| Transgenic Mice (hTTR V30M) | Not specified | Not specified | Significant reduction | Significant reduction | [3] |

Table 2: TTR Reduction in Cynomolgus Monkeys

| Animal Model | Inotersen Dose | Treatment Duration | TTR mRNA Reduction (Liver) | Plasma TTR Protein Reduction | Reference(s) |

| Cynomolgus Monkeys | 25 mg/kg (3x week 1, 2x weekly thereafter) | 12 weeks | ~90% | ~80% | [2] |

| Cynomolgus Monkeys | Higher doses | Not specified | ~90% | ~80% | [4] |

Experimental Protocols

Animal Models

-

Transgenic Mice: Preclinical studies utilized various transgenic mouse models expressing human TTR mutations, including the Ile84Ser and V30M variants.[2][3] These models are designed to recapitulate key aspects of human ATTR amyloidosis, including the production of mutant human TTR.

-

Cynomolgus Monkeys: As a non-human primate model, cynomolgus monkeys were used to assess the pharmacokinetics, pharmacodynamics, and toxicology of Inotersen in a species more closely related to humans.[2][4]

Drug Administration

Inotersen was administered via subcutaneous (SC) injection in both mouse and monkey studies.[2] Dosing regimens varied between studies, with weekly or multiple weekly injections being common.

Quantification of TTR mRNA and Protein

-

TTR mRNA Quantification: Liver tissue samples were collected, and TTR mRNA levels were quantified using methods such as quantitative real-time polymerase chain reaction (qRT-PCR) or branched DNA (bDNA) assays.[5]

-

TTR Protein Quantification: Plasma or serum samples were analyzed to determine the concentration of circulating TTR protein. Enzyme-linked immunosorbent assay (ELISA) was a commonly employed method for this quantification.[5]

Histopathological Analysis of Amyloid Deposition

-

Congo Red Staining: Tissue sections from various organs, such as the liver, nerves, and gastrointestinal tract, were stained with Congo red to visualize amyloid deposits. Amyloid deposits exhibit a characteristic apple-green birefringence under polarized light.[6]

-

Immunohistochemistry (IHC): IHC with antibodies specific for human TTR was used to confirm the presence of TTR within the amyloid deposits.[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of an antisense oligonucleotide like Inotersen in animal models of amyloidosis.

Conclusion

The preclinical studies of Inotersen in transgenic mouse and cynomolgus monkey models of amyloidosis have provided a strong foundation for its clinical development. The data consistently demonstrate that Inotersen effectively reduces the production of TTR protein, the root cause of ATTR amyloidosis. The detailed methodologies and quantitative outcomes summarized in this guide offer valuable insights for researchers and professionals working on novel therapies for this devastating disease.

References

- 1. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gov.br [gov.br]

- 3. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical evaluation of RNAi as a treatment for transthyretin-mediated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacodynamic Profile of Inotersen Sodium in Healthy Volunteers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inotersen sodium, an antisense oligonucleotide, represents a targeted therapeutic approach for the treatment of hereditary transthyretin-mediated amyloidosis (hATTR). This technical guide provides an in-depth analysis of the pharmacodynamics of Inotersen in healthy volunteers, focusing on its mechanism of action and its effects on serum transthyretin (TTR) levels. The information presented herein is synthesized from key clinical trial data and pharmacological studies, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

Inotersen is a 2'-O-methoxyethyl-modified antisense oligonucleotide designed to inhibit the synthesis of transthyretin (TTR). In individuals with hereditary transthyretin-mediated amyloidosis (hATTR), mutations in the TTR gene lead to the production of unstable TTR proteins that misfold and aggregate as amyloid fibrils in various tissues, causing progressive and debilitating polyneuropathy and cardiomyopathy.[1][2] Inotersen offers a therapeutic strategy by reducing the production of both mutant and wild-type TTR, thereby mitigating the progression of the disease.[3][4] This document focuses on the foundational pharmacodynamic studies conducted in healthy volunteers that established the clinical viability of this approach.

Mechanism of Action

Inotersen's mechanism of action is centered on the specific inhibition of TTR protein synthesis at the messenger RNA (mRNA) level.[3] As an antisense oligonucleotide, Inotersen is a synthetic strand of nucleic acids designed to be complementary to the mRNA sequence of the human TTR gene.[4]

Upon subcutaneous administration, Inotersen binds to the TTR mRNA in the nucleus of hepatocytes.[3] This binding event forms a DNA-RNA hybrid duplex. This hybrid is recognized and subsequently cleaved by Ribonuclease H1 (RNase H1), an endogenous enzyme.[2][3] The degradation of the TTR mRNA prevents it from being translated into the TTR protein by the ribosomal machinery.[4] By targeting the mRNA, Inotersen effectively reduces the production of both the mutated and the normal, wild-type TTR protein.[3]

Pharmacodynamics in Healthy Volunteers

The primary pharmacodynamic effect of Inotersen is the reduction of serum TTR concentrations. This was evaluated in a Phase 1, placebo-controlled, dose-escalation study involving healthy volunteers.[5][6]

Study Design and Experimental Protocol

A Phase 1 clinical trial was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of Inotersen in healthy volunteers.[5][6]

-

Study Population: 65 healthy volunteers were enrolled. 16 subjects participated in the single-dose cohorts and 49 in the multiple-dose cohorts.[6]

-

Dosing Regimen (Multiple-Dose Cohorts): Subjects received a total of six subcutaneous (SC) injections. Doses were administered on days 1, 3, and 5, followed by once-weekly injections on days 8, 15, and 22.[6][7]

-

Dose Levels (Multiple-Dose Cohorts): The study evaluated doses of 50 mg, 100 mg, 200 mg, 300 mg, and 400 mg.[7]

-

Pharmacodynamic Assessment: Serum TTR levels were measured at baseline and at various time points throughout the study to determine the extent of TTR reduction.[6]

Quantitative Pharmacodynamic Data

The administration of Inotersen in healthy volunteers led to a dose-dependent reduction in serum TTR levels. The mean percentage reductions from baseline to day 29 in the multiple-dose cohorts are summarized in the table below.

| Dose Level | Mean Percent Reduction in Serum TTR |

| 50 mg | 8% |

| 100 mg | Not explicitly stated in the provided results |

| 200 mg | Not explicitly stated in the provided results |

| 300 mg | 76% |

| 400 mg | 76% |

| Data sourced from a Phase 1 clinical study in healthy volunteers.[6][7] |

These results demonstrated a robust and dose-dependent reduction in TTR levels, with a plateau effect observed at the 300 mg and 400 mg dose levels.[7] The pharmacodynamic effects of Inotersen were observed to last for more than 30 days after the final dose.[7]

Clinical Significance and Implications

The findings from the Phase 1 study in healthy volunteers were pivotal in establishing the proof of concept for Inotersen as a TTR-lowering agent. The significant and sustained reduction in serum TTR levels provided the rationale for advancing Inotersen into further clinical development for the treatment of hATTR. The data from healthy volunteers were instrumental in selecting the 300 mg weekly subcutaneous dose for the subsequent Phase 3 NEURO-TTR trial in patients with hATTR.[2][5] In that pivotal trial, a mean reduction in TTR levels of 68% to 74% was observed from week 13 to 65 of treatment.[5]

Conclusion

The pharmacodynamic studies of this compound in healthy volunteers have clearly demonstrated its ability to potently and selectively reduce the production of transthyretin. The mechanism of action, involving RNase H1-mediated degradation of TTR mRNA, provides a targeted approach to disease modification in hATTR. The quantitative data from these early-phase clinical trials have been foundational to the successful development and approval of Inotersen for the treatment of polyneuropathy associated with hATTR. This technical guide serves as a concise repository of this critical pharmacodynamic information for the scientific and drug development communities.

References

- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

Initial Clinical Trial Results of Inotersen for Hereditary Transthyretin Amyloidosis (hATTR): A Technical Overview

This technical guide provides a comprehensive analysis of the initial clinical trial data for Inotersen, an antisense oligonucleotide, in the treatment of hereditary transthyretin amyloidosis (hATTR) with polyneuropathy. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the pivotal NEURO-TTR trial and its open-label extension (OLE) study.

Quantitative Data Summary

The efficacy and safety of Inotersen were primarily evaluated in the NEURO-TTR study, a Phase 3, randomized, double-blind, placebo-controlled trial involving 172 patients with hATTR polyneuropathy.[1] The study's duration was 15 months, with patients receiving either Inotersen or a placebo.[1] Following the main study, patients had the option to enroll in an open-label extension study to assess long-term outcomes.

Patient Demographics and Baseline Characteristics

The NEURO-TTR trial enrolled a diverse patient population with regard to age, disease severity, and TTR mutation. The baseline characteristics of the study participants are summarized in the table below.

| Characteristic | Inotersen (n=112) | Placebo (n=60) |

| Mean Age (years) | 58.4 | 59.8 |

| Male (%) | 70.5 | 65.0 |

| Mean Disease Duration (years) | 5.2 | 5.6 |

| TTR Mutation: Val30Met (%) | 52.7 | 50.0 |

| Disease Stage 1 (%) | 64.3 | 68.3 |

| Disease Stage 2 (%) | 35.7 | 31.7 |

| Cardiomyopathy (%) | 59.8 | 63.3 |

| Mean mNIS+7 Score | 77.2 | 80.7 |

| Mean Norfolk QoL-DN Score | 57.8 | 61.9 |

Data sourced from the NEURO-TTR clinical trial baseline characteristics.

Efficacy Outcomes

The co-primary endpoints of the NEURO-TTR study were the change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) score at 15 months.[1][2]

| Efficacy Endpoint | Inotersen | Placebo | Treatment Difference | p-value |

| Mean Change in mNIS+7 at 15 Months | -5.8 | +13.9 | -19.7 | <0.0001 |

| Mean Change in Norfolk QoL-DN at 15 Months | +0.99 | +12.67 | -11.68 | 0.0006 |

| Median TTR Reduction at Week 65 | 79% | - | - | - |

Data reflects the outcomes of the NEURO-TTR trial at 15 months.[2]

Statistically significant benefits for Inotersen-treated patients were observed as early as 8 months for both primary endpoints.[2] Long-term data from the open-label extension study showed that patients who continued on Inotersen sustained their clinical benefits, while those who switched from placebo to Inotersen experienced a slowing of disease progression.[3]

Safety Profile

The primary safety concerns identified in the NEURO-TTR trial were thrombocytopenia and renal dysfunction.

| Adverse Event | Inotersen (%) | Placebo (%) |

| Thrombocytopenia | 39.3 | 1.7 |

| Nausea | 29.5 | 11.7 |

| Pyrexia | 20.5 | 8.3 |

| Vomiting | 17.0 | 6.7 |

| Glomerulonephritis | 2.7 | 0 |

Frequency of common adverse events reported in the NEURO-TTR study.

Enhanced monitoring protocols for platelets and renal function were implemented during the trial to manage these risks effectively.

Experimental Protocols

Modified Neuropathy Impairment Score +7 (mNIS+7)

The mNIS+7 is a composite measure of neurologic impairment that evaluates muscle weakness, sensory function, reflexes, nerve conduction, and autonomic function.[4]

-

Administration: The assessment is performed by a trained neurologist.

-

Components:

-

Neuropathy Impairment Score (NIS): A physician-assessed score based on a standardized neurological examination of muscle weakness, sensation, and reflexes. The total possible score ranges from 0 to 244, with higher scores indicating greater impairment.[4]

-

+7 Tests: A battery of seven quantitative, objective tests that include:

-

Nerve conduction studies (amplitude and velocity) of the ulnar, peroneal, and sural nerves.

-

Quantitative sensory testing (vibration, cooling, and heat-pain thresholds).

-

Heart rate response to deep breathing (a measure of autonomic function).

-

-

-

Scoring: The scores from the NIS and the +7 tests are combined to generate the mNIS+7 score, which has a range of -22.32 to 346.32. A higher score reflects more severe neuropathy.[4]

Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) Questionnaire

The Norfolk QoL-DN is a patient-reported outcome measure designed to assess the quality of life in individuals with diabetic neuropathy, which has been validated for use in hATTR polyneuropathy.[5]

-

Administration: The questionnaire is self-administered by the patient.

-

Domains: It consists of 35 items that cover five domains:

-

Physical functioning/large-fiber neuropathy

-

Activities of daily living

-

Symptoms

-

Small-fiber neuropathy

-

Autonomic neuropathy

-

-

Scoring: The total score ranges from -4 to 136, with higher scores indicating a poorer quality of life.[4]

Visualizations

Inotersen's Mechanism of Action

Caption: Inotersen's mechanism of action in reducing TTR protein production.

NEURO-TTR Clinical Trial Workflow

References

- 1. Ionis Pharmaceuticals Announces Phase 3 NEURO-TTR Study of Inotersen (IONIS-TTR Rx) Meets Both Primary Endpoints [prnewswire.com]

- 2. Ionis Presents New Data from NEURO-TTR Study at European ATTR Amyloidosis Meeting | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ashpublications.org [ashpublications.org]

Methodological & Application

Quantifying Serum Transthyretin Level Reduction with Inotersen: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inotersen (marketed as Tegsedi®) is an antisense oligonucleotide therapeutic designed to treat hereditary transthyretin-mediated amyloidosis (hATTR). This condition is characterized by the misfolding and aggregation of transthyretin (TTR) protein, leading to systemic amyloid deposits. Inotersen targets the root cause of the disease by reducing the production of both wild-type and mutant TTR.[1][2] This document provides detailed application notes on the quantification of serum TTR level reduction with Inotersen, including data from pivotal clinical trials and protocols for key experimental assays.

Mechanism of Action

Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide that is designed to selectively bind to the messenger RNA (mRNA) that codes for the TTR protein.[1][3] This binding event creates an RNA-DNA duplex, which is a substrate for RNase H1, an intracellular enzyme.[2][4] RNase H1 cleaves the TTR mRNA, leading to its degradation and thereby preventing the translation of the TTR protein.[3][4] This reduction in TTR protein synthesis leads to a decrease in circulating serum TTR levels, which in turn is expected to reduce the formation of amyloid deposits and slow or halt disease progression.[2]

Quantitative Data on Serum TTR Reduction

Clinical trials have demonstrated that Inotersen leads to a rapid, robust, and sustained reduction in serum TTR levels. The pivotal Phase 3 NEURO-TTR study and its open-label extension (OLE) have provided key quantitative data on this pharmacodynamic effect.

Table 1: Percentage Reduction in Serum TTR Levels in the NEURO-TTR Phase 3 Study

| Timepoint | Inotersen Group (Median % Reduction from Baseline) | Placebo Group (Median % Reduction from Baseline) |

| Week 13 | ~79% | Minimal Change |

| Week 29 | ~79% | Minimal Change |

| Week 65 | ~79% | Minimal Change |

| Weeks 13-65 (Nadir) | 79.0% | N/A |

Data from the NEURO-TTR Phase 3 clinical trial.[5]

Table 2: Long-Term Percentage Reduction in Serum TTR Levels in the Open-Label Extension (OLE) Study

| Treatment Group | Timepoint in OLE | Median % Reduction from NEURO-TTR Baseline |

| Inotersen -> Inotersen | Week 104 | 77% |

| Inotersen -> Inotersen | Week 156 | 73% |

| Placebo -> Inotersen | Week 104 | 66% (from OLE baseline) |

| Placebo -> Inotersen | Week 156 | 66% (from OLE baseline) |

Data from the open-label extension of the NEURO-TTR study.[1][6]

Experimental Protocols for Serum TTR Quantification

The accurate quantification of serum TTR is crucial for assessing the pharmacodynamic effects of Inotersen. The following are generalized protocols for two common methods used for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).

Protocol 1: Quantification of Serum TTR by Sandwich ELISA

This protocol provides a general workflow for a sandwich ELISA to determine total TTR concentration in serum samples.

1. Materials:

-

Microtiter plate pre-coated with a capture antibody specific for human TTR.

-

Human TTR standard of known concentration.

-

Patient serum samples.

-

Biotinylated detection antibody specific for human TTR.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2N H₂SO₄).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (e.g., PBS with 1% BSA).

-

Microplate reader capable of measuring absorbance at 450 nm.

2. Procedure:

-

Sample and Standard Preparation:

-

Prepare a serial dilution of the human TTR standard in assay diluent to generate a standard curve (e.g., ranging from ng/mL to µg/mL).

-

Dilute patient serum samples in assay diluent. The dilution factor will need to be optimized but is typically high due to the abundance of TTR in serum.

-

-

Binding:

-

Add 100 µL of the prepared standards and diluted samples to the appropriate wells of the pre-coated microtiter plate.

-

Incubate for 1-2 hours at room temperature or as specified by the kit manufacturer.

-

-

Washing:

-

Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.

-

-

Detection Antibody:

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 3.

-

-

Enzyme Conjugate:

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Washing:

-

Repeat the washing step as described in step 3.

-

-

Substrate Reaction:

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

-

Stopping the Reaction:

-

Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

-

-

Data Acquisition:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-